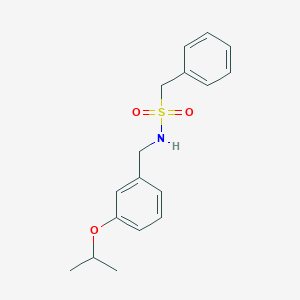
2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BFAA and is known for its ability to modulate cellular processes. In
Mécanisme D'action
BFAA is known to inhibit the activity of ADP-ribosylation factor (ARF), a protein that plays a crucial role in intracellular trafficking. ARF regulates the formation of vesicles that transport proteins and lipids between different cellular compartments. BFAA binds to ARF and prevents it from interacting with its downstream effectors, which disrupts intracellular trafficking and protein secretion.
Biochemical and physiological effects:
BFAA has been found to have various biochemical and physiological effects. It has been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components. BFAA has also been found to inhibit the secretion of certain proteins and lipids, which can affect cellular processes such as inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
BFAA has several advantages for lab experiments. It is a potent inhibitor of ARF, which makes it a valuable tool for studying intracellular trafficking and protein secretion. BFAA is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, BFAA has some limitations, such as its potential cytotoxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on BFAA. One area of interest is the development of BFAA analogs with improved solubility and potency. Another area of interest is the study of BFAA in the context of specific diseases, such as cancer and neurodegenerative disorders. Additionally, the mechanism of action of BFAA on autophagy and other cellular processes warrants further investigation.
Conclusion:
In conclusion, BFAA is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to modulate intracellular trafficking, protein secretion, and autophagy makes it a valuable tool for studying cellular processes. While BFAA has some limitations, its accessibility and potency make it a promising compound for future research.
Applications De Recherche Scientifique
BFAA has been studied for its potential applications in various scientific research fields. It has been found to modulate intracellular trafficking, protein secretion, and autophagy. BFAA has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c16-11-5-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCSQOPBUCPDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4853101.png)
![6-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853105.png)


![2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4853116.png)
![N-(4-bromophenyl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4853117.png)


![2-methoxyethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4853126.png)




![4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B4853149.png)